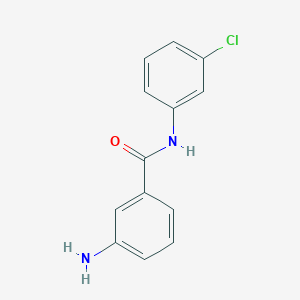

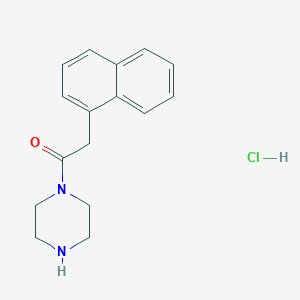

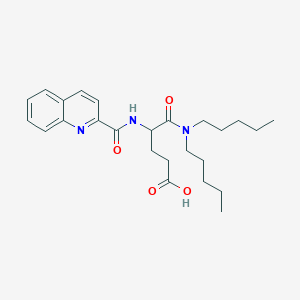

![molecular formula C19H21NO4 B037622 4-[2-(4-Isopropylbenzamido)ethoxy]benzoic acid CAS No. 113079-40-6](/img/structure/B37622.png)

4-[2-(4-Isopropylbenzamido)ethoxy]benzoic acid

Overview

Description

4-[2-(4-Isopropylbenzamido)ethoxy]benzoic acid (hereafter referred to by its chemical name) is a compound studied for various biochemical applications. Its relevance spans from pharmacokinetic behavior to potential roles in enterohepatic circulation and intramolecular rearrangements affecting bioavailability.

Synthesis Analysis

The synthesis of compounds related to 4-[2-(4-Isopropylbenzamido)ethoxy]benzoic acid involves multiple steps, including condensation reactions, alkylation, and esterification. The intermediate compounds are often characterized by their ability to undergo further transformations, contributing to the compound's final structure and properties (Li Bo-yu, 2003).

Molecular Structure Analysis

The molecular structure of 4-[2-(4-Isopropylbenzamido)ethoxy]benzoic acid and its derivatives has been elucidated using various spectroscopic techniques including NMR, IR, and X-ray crystallography. These studies reveal the compound's complex structure, showcasing its functional groups and the spatial arrangement which impacts its chemical behavior and interactions (Zhao et al., 2010).

Chemical Reactions and Properties

4-[2-(4-Isopropylbenzamido)ethoxy]benzoic acid participates in a variety of chemical reactions, highlighting its reactivity and the potential for intramolecular changes. For instance, its acyl glucuronide undergoes intramolecular rearrangement, affecting its enterohepatic circulation. This property is critical for understanding the pharmacokinetics and systemic availability of the compound (H. Komura et al., 1992).

Physical Properties Analysis

The physical properties of 4-[2-(4-Isopropylbenzamido)ethoxy]benzoic acid, such as solubility, melting point, and crystalline structure, are influenced by its molecular architecture. These properties are essential for determining the compound's behavior in different environments and for its formulation in potential applications. Studies on similar compounds provide insights into how modifications in the chemical structure can affect these physical properties (P. Zugenmaier, Irene Bock, Jochen Schacht, 2003).

Chemical Properties Analysis

The chemical properties, including acidity/basicity, reactivity towards nucleophiles or electrophiles, and the potential for forming derivatives, are key to understanding the applications and interactions of 4-[2-(4-Isopropylbenzamido)ethoxy]benzoic acid. These properties are determined through experimental studies, providing a comprehensive view of the compound's behavior in chemical reactions (M. Bem et al., 2018).

Scientific Research Applications

Waste-free Synthesis and Solid-state Fluorescence

The research by Shimizu et al. (2009) explores the waste-free synthesis of condensed heterocyclic compounds via rhodium-catalyzed oxidative coupling, which includes derivatives of benzoic acid. This method efficiently produces 8-substituted isocoumarin derivatives exhibiting solid-state fluorescence, highlighting potential applications in material science and organic electronics Shimizu, Hirano, Satoh, & Miura, 2009.

Environmental Remediation

A study by Ghoshdastidar and Tong (2013) investigates the use of membrane bioreactor (MBR) technology for treating phenoxyacetic and benzoic acid herbicides in wastewater. This research underscores the effectiveness of MBR in breaking down toxic herbicides, pointing towards its utility in environmental remediation Ghoshdastidar & Tong, 2013.

Crystalline Structure Analysis

Raffo et al. (2014) present a study on the crystalline structure of alkoxy-substituted benzoic acids, providing insights into the molecular features governing their crystalline architectures. This work is pivotal for understanding the physical properties of such compounds and their applications in crystal engineering and design Raffo, Rossi, Alborés, Baggio, & Cukiernik, 2014.

Photoelectron Spectroscopy

The photoelectron spectra of benzamide and related compounds, including benzoic acid derivatives, are analyzed by Klasinc et al. (2009) to determine their electronic structure. This study highlights the role of the benzenoid moiety in biological activity, which could be relevant in developing new pharmaceuticals and understanding molecular interactions Klasinc, Novák, Sabljic, & McGlynn, 2009.

Herbicidal Activity and CoMFA

Fu et al. (2021) explore the design, synthesis, and herbicidal activity of aryl-formyl piperidinone derivatives as 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors. This research contributes to the agricultural sciences by identifying potent compounds for weed management and provides a foundation for developing green herbicides Fu, Wang, Zhao, Zhang, Liu, Guo, Zhang, Gao, & Ye, 2021.

properties

IUPAC Name |

4-[2-[(4-propan-2-ylbenzoyl)amino]ethoxy]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4/c1-13(2)14-3-5-15(6-4-14)18(21)20-11-12-24-17-9-7-16(8-10-17)19(22)23/h3-10,13H,11-12H2,1-2H3,(H,20,21)(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODLDHXPJRGNTPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(=O)NCCOC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90150280 | |

| Record name | 4-(2-(4-Isopropylbenzamido)ethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90150280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[2-(4-Isopropylbenzamido)ethoxy]benzoic acid | |

CAS RN |

113079-40-6 | |

| Record name | 4-(2-(4-Isopropylbenzamido)ethoxy)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113079406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(2-(4-Isopropylbenzamido)ethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90150280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

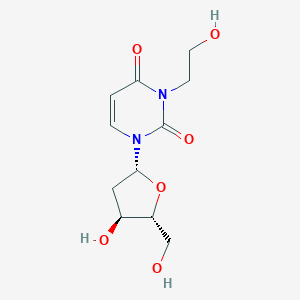

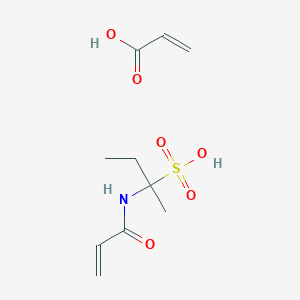

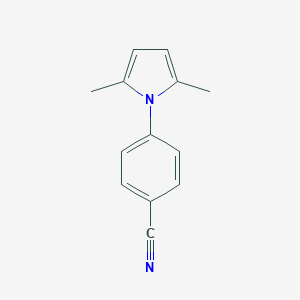

![1-[4-(Hydroxyamino)phenoxy]-3-(propan-2-ylamino)propan-2-ol; oxalic acid](/img/structure/B37556.png)

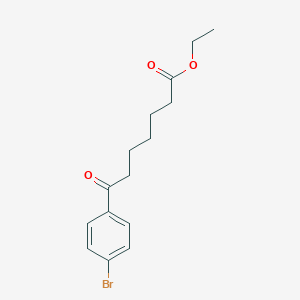

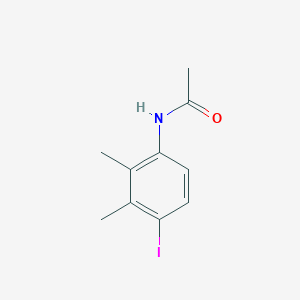

![1-[(2,3-Dibromopropanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B37560.png)

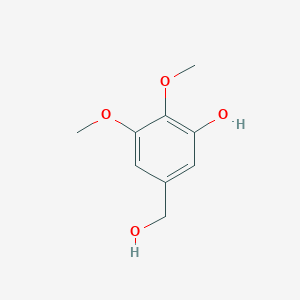

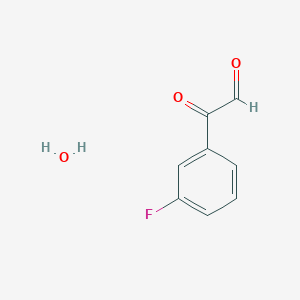

![1-[(3R,4S)-1-Azabicyclo[2.2.1]heptan-3-yl]ethanone](/img/structure/B37569.png)

![9-acetyl-7-[4-amino-5-[3-hydroxy-1-(3-hydroxy-5-oxohexan-2-yl)oxybutoxy]-6-methyloxan-2-yl]oxy-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B37572.png)